Ethyl 2-methoxynicotinate
Overview
Description
Ethyl 2-methoxynicotinate is an organic compound with the molecular formula C9H11NO3 It is a derivative of nicotinic acid, featuring an ethyl ester and a methoxy group at the second position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-methoxynicotinate can be synthesized through several methods. One common approach involves the esterification of 2-methoxynicotinic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, can further improve the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-methoxynicotinate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide.
Major Products Formed:
Oxidation: 2-methoxy-3-pyridinecarboxylic acid.
Reduction: 2-methoxy-3-pyridinemethanol.
Substitution: 2-alkoxy-3-pyridine derivatives.
Scientific Research Applications
Ethyl 2-methoxynicotinate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.
Biology: It is used in the study of enzyme interactions and metabolic pathways involving nicotinic acid derivatives.
Medicine: Research into its potential as a pharmacological agent for treating conditions related to nicotinic acid deficiency or dysfunction.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which ethyl 2-methoxynicotinate exerts its effects involves its interaction with specific molecular targets. In biological systems, it may act as a ligand for nicotinic acid receptors, influencing metabolic pathways and enzyme activities. The methoxy and ester groups can modulate its binding affinity and specificity, thereby affecting its biological activity.
Comparison with Similar Compounds
Methyl 2-methoxynicotinate: Similar structure but with a methyl ester group instead of an ethyl ester.
Ethyl nicotinate: Lacks the methoxy group, making it less versatile in certain chemical reactions.
2-methoxynicotinic acid: The free acid form, which can be used as a precursor for ester derivatives.
Uniqueness: this compound is unique due to the presence of both an ethyl ester and a methoxy group, which confer distinct chemical properties and reactivity. This dual functionality makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in medicinal chemistry.
Properties
IUPAC Name |
ethyl 2-methoxypyridine-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-3-13-9(11)7-5-4-6-10-8(7)12-2/h4-6H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITAWGENPXHZGGA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=CC=C1)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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